molecular formula C10H9N3O3 B1437333 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 933730-18-8

3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

Cat. No. B1437333
CAS RN: 933730-18-8
M. Wt: 219.2 g/mol
InChI Key: KMYLTZJABUXLCQ-UHFFFAOYSA-N
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Description

The compound “3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid” contains a pyridine ring, an oxadiazole ring, and a propanoic acid group . Pyridine is a basic heterocyclic organic compound similar to benzene, and it has the chemical formula C5H5N. Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with chemical formula CH3CH2COOH .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and oxadiazole rings, and the aliphatic propanoic acid group . The presence of nitrogen in the oxadiazole ring and the pyridine ring would add to the polarity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole ring, the pyridine ring, and the propanoic acid group . The oxadiazole ring is generally considered to be stable and resistant to hydrolysis . The pyridine ring can participate in electrophilic substitution reactions . The propanoic acid group can undergo typical carboxylic acid reactions, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar oxadiazole and pyridine rings, along with the carboxylic acid group, would likely make this compound polar and capable of participating in hydrogen bonding .

Scientific Research Applications

Coordination Chemistry

Compounds with pyridine and oxadiazole groups are known to act as ligands in coordination chemistry. They can form coordination polymers with metals like Ag, Cu, and Zn, which have potential applications in catalysis and materials science .

Synthesis of New Polymers

The pyridine moiety in the compound can participate in hydrothermal synthesis to create new polymers with unique properties. These polymers could be used in various industries, including plastics and pharmaceuticals .

Antibacterial Agents

Oxadiazole derivatives have been studied for their antibacterial properties. The compound could be synthesized into derivatives that act as antibacterial agents against various bacterial strains .

Catalysis

The compound could serve as a catalyst or a part of a catalytic system due to its reactive functional groups. This application could be explored in organic synthesis and industrial processes .

Metal Ion Coordination

With multiple nitrogen atoms present in its structure, the compound could easily coordinate with metal ions. This property is useful in creating complex structures for research or industrial applications .

Future Directions

The study of pyridine and oxadiazole derivatives is a vibrant field due to their wide range of biological activities . Future research could explore the synthesis of new derivatives and their potential applications .

Mechanism of Action

properties

IUPAC Name

3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-9(15)4-3-8-12-13-10(16-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYLTZJABUXLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Reactant of Route 2
3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Reactant of Route 3
3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Reactant of Route 4
3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Reactant of Route 6
3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

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